2-Ethoxycarbonyl-3-methylpentanoic acid
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Overview
Description
2-Ethoxycarbonyl-3-methylpentanoic acid is an organic compound with the molecular formula C9H16O4 It is a derivative of pentanoic acid, featuring an ethoxycarbonyl group and a methyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycarbonyl-3-methylpentanoic acid typically involves the esterification of 3-methylpentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions, allowing the formation of the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycarbonyl-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: 3-Methylpentanoic acid.
Reduction: 2-Hydroxy-3-methylpentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxycarbonyl-3-methylpentanoic acid finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonyl-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can undergo hydrolysis, releasing ethanol and forming the corresponding carboxylic acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylpentanoic acid: Lacks the ethoxycarbonyl group, making it less reactive in certain chemical reactions.
2-Methylpentanoic acid: Similar structure but without the ethoxycarbonyl group, leading to different chemical properties.
Properties
CAS No. |
55898-39-0 |
---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-ethoxycarbonyl-3-methylpentanoic acid |
InChI |
InChI=1S/C9H16O4/c1-4-6(3)7(8(10)11)9(12)13-5-2/h6-7H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
CAWHTXRMZAAAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)C(=O)OCC |
Origin of Product |
United States |
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